(S)-2-Amino-N-(4-methyl-benzyl)-propionamide
Description
Contextualization within Amino Acid Derivative Chemistry and Peptidomimetics Research
Amino acid derivatives are fundamental building blocks in medicinal chemistry and materials science. They are compounds derived from the 20 proteinogenic amino acids through chemical modification. These modifications can involve the amino group, the carboxyl group, or the side chain, leading to a vast library of molecules with tailored properties. One of the most significant applications of amino acid derivatives is in the field of peptidomimetics.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides and proteins. nih.gov While peptides are excellent candidates for therapeutic development due to their high potency and selectivity, they often suffer from poor metabolic stability (i.e., they are easily broken down by enzymes) and low oral bioavailability. nih.gov Peptidomimetics aim to overcome these limitations by incorporating non-natural amino acids or modified peptide bonds, resulting in molecules that retain the desired biological activity but have improved drug-like properties. nih.govnih.gov
The creation of peptidomimetics often involves strategies such as:
Incorporation of unnatural amino acids: Replacing natural amino acids with synthetic ones can increase resistance to enzymatic degradation. nih.gov
Backbone modification: Altering the amide bonds of the peptide backbone, for instance through N-alkylation (such as N-methylation), can prevent proteolysis and influence the molecule's conformation. nih.govacs.org
Cyclization: Creating cyclic peptides can enhance stability and conformational rigidity. researchgate.net
(S)-2-Amino-N-(4-methyl-benzyl)-propionamide is a classic example of an amino acid derivative used in this context. It is derived from L-alanine, where the carboxylic acid group has been converted to an N-substituted amide via reaction with 4-methylbenzylamine (B130917). This modification transforms the amino acid into a stable, non-peptidic structure that can serve as a scaffold or building block in the synthesis of more complex peptidomimetic drugs.
Significance of Chiral Propionamide (B166681) Structures in Advanced Chemical and Biomedical Research
Chirality, or the "handedness" of a molecule, is a fundamental property in biological systems. researchgate.net The vast majority of biological molecules, including amino acids (which are predominantly in the L-form) and sugars (D-form), are chiral. mdpi.com Consequently, biological receptors, such as enzymes and cell surface receptors, are also chiral and exhibit stereospecificity, meaning they interact selectively with one enantiomer (mirror image) of a chiral molecule over the other. mdpi.com This selectivity is critical in drug design, as different enantiomers of a drug can have vastly different potencies and biological effects. youtube.com
Chiral propionamide structures, particularly those with the (S)-configuration like this compound, are of significant interest for several reasons:
Biological Recognition: The (S)-configuration is derived from natural L-amino acids, meaning these structures can often mimic the natural substrates of enzymes or ligands of receptors, allowing them to fit into biological binding sites.
Structural Scaffolding: The defined three-dimensional arrangement of chiral molecules provides a rigid framework for the precise positioning of functional groups. This is crucial for designing molecules that can interact with specific biological targets. cas.cz Helical structures, often influenced by chirality, are widespread in nature (e.g., DNA) and are being explored for applications in biosensing and targeted drug delivery. cas.cz
Biomaterials Science: The integration of chiral signatures into biomaterials is an emerging area of research for regenerative medicine. researchgate.net Chiral patterning can influence cell behavior and is considered a necessary element for creating materials that can better mimic biological architecture. researchgate.net The self-assembly of chiral peptides and their derivatives is being studied to create novel nanomaterials with unique properties and functions. nih.gov
The propionamide backbone in these molecules provides a stable amide linkage while the chiral center dictates the spatial orientation of the substituents, which is a key factor in molecular recognition and biological activity.
Overview of Current Research Trajectories for this compound and Structurally Related Analogues
While specific, in-depth research publications focusing solely on this compound are not abundant in publicly accessible literature, the research trajectories for this compound can be inferred from studies on its structurally related analogues. Chemical suppliers often list this compound and its relatives as building blocks for laboratory research, indicating their use in the synthesis of more complex molecules.
The primary research direction for this class of compounds is their use as molecular fragments in drug discovery and development. The general strategy involves synthesizing a library of analogues where the substituents are systematically varied to optimize biological activity. For example, the 4-methyl group on the benzyl (B1604629) ring can be replaced with other groups to modulate properties like lipophilicity, electronic character, and binding affinity.
A comparison of structurally related analogues highlights this approach:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |
| This compound | C₁₁H₁₆N₂O | 192.26 (Calculated) | 4-methyl group on the benzyl ring |
| (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide cymitquimica.com | C₁₀H₁₃FN₂O | 196.22 | 4-fluoro group instead of methyl |
| (S)-2-Amino-N-(4-bromo-benzyl)-N-methyl-propionamide cymitquimica.com | C₁₁H₁₅BrN₂O | 271.16 | 4-bromo group and N-methylation |
| (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide calpaclab.com | C₁₇H₁₉FN₂O₂ | 302.34 | Larger, more complex benzyl substituent |
Research involving these analogues typically follows these trajectories:
Synthetic Methodology: Developing efficient, stereoselective methods to synthesize these chiral building blocks.
Combinatorial Chemistry: Using these compounds as scaffolds to create large libraries of molecules for high-throughput screening against various biological targets, such as proteases or kinases. acs.org
Structure-Activity Relationship (SAR) Studies: Investigating how modifications, such as changing the substituent on the benzyl ring (e.g., from methyl to fluoro or bromo), affect the compound's biological activity. The presence of a halogen like bromine, for instance, can enhance binding affinity to certain receptors. smolecule.com
Pro-drug Development: Using the amino group as a handle for further chemical modification to create pro-drugs or link the molecule to larger carriers for targeted delivery.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVYBUUMXKYYSV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Amino N 4 Methyl Benzyl Propionamide and Its Analogues
Stereoselective Synthesis Approaches to (S)-2-Amino-N-(4-methyl-benzyl)-propionamide
Ensuring the correct stereoconfiguration is paramount in the synthesis of chiral molecules. Stereoselective methods are designed to produce a single enantiomer, in this case, the (S)-isomer, by creating a chiral environment during the reaction.
Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. In the context of forming this compound, a catalyst would selectively facilitate the amide bond formation for the (S)-enantiomer of the amino acid precursor. While specific catalysts for this exact transformation are not extensively documented, general principles of asymmetric organocatalysis and transition-metal catalysis are applicable. For instance, chiral imidazolidinones, derived from natural amino acids, have been used to catalyze asymmetric cycloadditions and other reactions, marking a significant development in the field. unibo.it The application of such catalysts could, in principle, be extended to amidation reactions, providing a pathway to the desired product with high enantiomeric excess.
A widely employed strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. sigmaaldrich.com This auxiliary directs the stereoselectivity of subsequent reactions before being cleaved to yield the enantiomerically pure product. sigmaaldrich.com For the synthesis of the target compound, a precursor to the alanine (B10760859) portion could be coupled to an auxiliary, such as an Evans oxazolidinone or an Ellman's sulfinamide. sigmaaldrich.commdpi.com The auxiliary would then guide the subsequent coupling with 4-methylbenzylamine (B130917). After the amide bond is formed, the auxiliary is removed, yielding this compound. mdpi.com This method offers reliable and high levels of stereocontrol. illinoisstate.edu
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Class | Common Examples | Typical Application |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |
| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylations |
This table presents examples of chiral auxiliaries used in asymmetric synthesis to control stereochemical outcomes. sigmaaldrich.commdpi.comresearchgate.net
Direct Amidation Strategies for Unprotected Alpha-Amino Acids in Propionamide (B166681) Synthesis
Table 2: Comparison of Amidation Strategies
| Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Protected Synthesis | N-protection (e.g., Boc, Fmoc), carboxyl activation, coupling, deprotection. | Well-established, high yields, prevents side reactions. | Multi-step, poor atom economy, generates waste. nih.gov |
| Direct Amidation | Use of specific reagents (e.g., borate (B1201080) esters) to couple unprotected amino acids. | Fewer steps, higher atom economy, less waste. rsc.org | Requires specific reagents, may have substrate scope limitations. nih.gov |
This table compares the conventional protected synthesis approach with modern direct amidation strategies for forming amino amides.
Multi-Step Organic Synthesis Pathways to Substituted Propionamides and Their Precursors
Multi-step synthesis provides a robust and versatile framework for constructing complex molecules from simpler starting materials. researchgate.netlibretexts.org A typical pathway to this compound would begin with the N-terminal protection of L-alanine, commonly using groups like fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc). The protected amino acid's carboxyl group is then activated, often using carbodiimide (B86325) reagents like DCC or EDC, or by converting it to an active ester. jpt.com This activated species is subsequently reacted with 4-methylbenzylamine to form the amide bond. The final step involves the removal of the N-protecting group to yield the target compound. Each step in this sequence may require purification of the intermediate product to ensure the final product's high purity. researchgate.net
Optimization of Reaction Conditions and Yields in Propionamide Synthesis
Maximizing the yield and purity of the final product is a central goal of any synthetic procedure. For the synthesis of this compound, several reaction parameters can be fine-tuned. The choice of coupling reagent is critical; modern reagents like HATU or HCTU often provide higher yields and faster reaction times compared to traditional carbodiimides. creative-peptides.com The selection of a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can improve reactant solubility and reaction speed. jpt.com Other important factors include temperature, reaction time, and the use of additives like HOBt or HOAt, which can suppress side reactions and minimize racemization of the chiral center. creative-peptides.com Careful control of pH is also necessary, particularly in enzymatic reactions or when dealing with unprotected amino acids. nih.govcreative-peptides.com
Table 3: Parameters for Optimization in Amide Bond Formation
| Parameter | Influence on Reaction | Common Choices/Conditions |
|---|---|---|
| Coupling Reagent | Activates the carboxylic acid for nucleophilic attack. | HATU, HCTU, T3P, EDC/DCC. jpt.comcreative-peptides.com |
| Solvent | Affects solubility of reactants and reaction rate. | DMF, NMP, CH₂Cl₂. jpt.com |
| Temperature | Influences reaction kinetics and side reactions. | Room temperature is common; mild heating may be required. jpt.com |
| Additives | Suppress racemization and improve coupling efficiency. | HOBt, HOAt. creative-peptides.com |
| pH Control | Maintains optimal conditions for reagents and substrates. | Use of non-nucleophilic bases like DIPEA or NMM. researchgate.net |
This table outlines key reaction conditions that are typically optimized to enhance the efficiency and outcome of amide synthesis.
Analytical Techniques for Assessing Enantiomeric Purity and Chemical Identity in Research Synthesis
The rigorous characterization of newly synthesized chiral molecules is a cornerstone of chemical research, ensuring that the product's structure and stereochemical integrity are unequivocally established. For compounds such as this compound and its analogues, this involves a multi-faceted analytical approach. It is imperative to not only confirm the correct molecular structure and connectivity of atoms but also to accurately quantify the enantiomeric excess (e.e.), which defines the stereochemical purity of the sample. A combination of chromatographic and spectroscopic methods is typically employed to provide orthogonal data, leading to a comprehensive and reliable assessment of the synthesized compound.
Chromatographic Methods for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the separation and quantification of enantiomers. mdpi.com The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC):
The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com The differing stability of these complexes results in differential elution from the column, allowing for baseline separation of the two enantiomers.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and often coated on a silica (B1680970) support, are exceptionally effective for a broad range of chiral compounds, including amines and amides. chromatographyonline.com Columns like Chiralcel® OD-H and Chiralpak® AD are frequently used and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize separation. chromatographyonline.comnih.gov The selection of the appropriate CSP is often empirical, and screening several columns is a common strategy in method development. sigmaaldrich.com
Mobile Phase Composition: The choice of mobile phase is critical for achieving resolution. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are common. chromatographyonline.com Small amounts of additives, such as trifluoroacetic acid for acidic analytes or diethylamine (B46881) for basic compounds like this compound, are often used to improve peak shape and resolution. chromatographyonline.com For reversed-phase separations, mixtures of water or aqueous buffers with acetonitrile (B52724) or methanol (B129727) are employed. sigmaaldrich.com
The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
| Parameter | Typical Conditions for Chiral Amide Separation |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Expected Result | Baseline separation of (S) and (R) enantiomers with resolution (Rs) > 1.5 |
This table represents typical starting conditions for method development; optimization is usually required.
Spectroscopic Methods for Chemical Identity
While chromatography is essential for purity assessment, spectroscopic techniques are indispensable for confirming the chemical identity and structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is arguably the most powerful tool for the elucidation of molecular structure in solution. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: This experiment identifies the number and type of protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons of the 4-methylbenzyl group, the benzylic CH₂ protons, the methine (CH) and methyl (CH₃) protons of the alanine core, and the amine (NH₂) and amide (NH) protons. The integration of these signals corresponds to the number of protons, and the splitting patterns (coupling) reveal adjacent protons.
¹³C NMR: This technique provides information on the carbon framework of the molecule, with each unique carbon atom giving a distinct signal. researchgate.net
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. core.ac.uk COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. core.ac.uk
| Atom | Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) | Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) |
| Alanine-CH₃ | δ 1.35 (d, 3H) | δ 18.5 |
| Alanine-CH | δ 3.60 (q, 1H) | δ 50.2 |
| Alanine-NH₂ | δ 1.80 (br s, 2H) | - |
| Benzyl-CH₃ | δ 2.34 (s, 3H) | δ 21.1 |
| Benzyl-CH₂ | δ 4.38 (d, 2H) | δ 43.5 |
| Aromatic-CH | δ 7.15 (d, 2H), 7.25 (d, 2H) | δ 128.5, 129.3 |
| Aromatic-C (quaternary) | - | δ 135.0, 137.0 |
| Amide-NH | δ 7.85 (br t, 1H) | - |
| Carbonyl-C=O | - | δ 175.0 |
This table contains predicted chemical shifts (δ) in ppm for illustrative purposes. Actual values may vary.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. mdpi.com
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives, as it typically keeps the molecule intact, allowing for the observation of the molecular ion (or a protonated/sodiated adduct, e.g., [M+H]⁺ or [M+Na]⁺). mdpi.com
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula with high confidence.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. mdpi.com The fragmentation of this compound would be expected to involve cleavage of the amide bond and the bond between the benzyl (B1604629) group and the nitrogen atom, providing further confirmation of the structure. researchgate.net
| Analysis | Expected Result |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| HRMS (ESI⁺) | m/z = 193.1335 for [M+H]⁺ (Calculated: 193.1335) |
| Key MS/MS Fragments | m/z = 105 (4-methylbenzyl cation), m/z = 72 (alaninamide fragment) |
The combination of these analytical techniques provides a comprehensive and robust characterization, confirming both the chemical identity and the high enantiomeric purity essential for research-grade this compound.
Advanced Spectroscopic and Computational Characterization in Research of S 2 Amino N 4 Methyl Benzyl Propionamide
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful non-destructive tool for probing the molecular structure of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide. These methods provide a molecular fingerprint by detecting the characteristic vibrational modes of the compound's functional groups. scirp.org The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis, as some molecular vibrations may be more active in one technique than the other. scirp.org
In research, these spectra are meticulously analyzed to confirm the presence of key functional groups such as the primary amine (N-H stretching), the amide group (C=O stretching, N-H bending), the aromatic ring (C=C and C-H stretching), and aliphatic chains (C-H stretching). Subtle shifts in the positions of these vibrational bands can provide detailed information about the molecule's conformation and the presence of intermolecular interactions, particularly hydrogen bonding. For instance, the N-H and C=O stretching frequencies are highly sensitive to their environment, and their participation in hydrogen bonds typically results in a shift to lower wavenumbers.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3400 - 3250 | FT-IR, FT-Raman |
| Amide (N-H) | N-H Stretch | 3350 - 3180 | FT-IR, FT-Raman |
| Amide I | C=O Stretch | 1680 - 1630 | FT-IR, FT-Raman |
| Amide II | N-H Bend & C-N Stretch | 1570 - 1515 | FT-IR |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | FT-IR, FT-Raman |
Note: These are predicted values. Actual experimental values may vary based on the sample state (solid/liquid) and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules in solution. nmims.edu For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC, would be used to piece together its molecular framework. hyphadiscovery.com
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. docbrown.info The combination of these experiments allows for a complete assignment of all proton and carbon signals to their respective atoms in the molecule. st-andrews.ac.uk Advanced 2D NMR experiments can further be used to study the dynamic behavior of the molecule in solution, such as conformational exchange or restricted rotation around the amide bond.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-CH₃ | ~2.3 | Singlet (s) |
| CH-CH₃ | ~1.3 | Doublet (d) |
| -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s) |
| CH-NH₂ | ~3.5 | Quartet (q) |
| Ar-CH₂-NH | ~4.4 | Doublet (d) |
| Aromatic H (para to CH₃) | ~7.1 | Doublet (d) |
| Aromatic H (ortho to CH₃) | ~7.2 | Doublet (d) |
Note: Predicted shifts are relative to TMS in a solvent like CDCl₃. Actual shifts can vary based on solvent and concentration.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-CH₃ | ~21 |
| CH-CH₃ | ~18 |
| Ar-CH₂-NH | ~43 |
| CH-NH₂ | ~52 |
| Aromatic C (quaternary, CH₃-C) | ~137 |
| Aromatic C (quaternary, CH₂-C) | ~135 |
| Aromatic C-H | ~127 - 129 |
Note: Predicted shifts are relative to TMS in a solvent like CDCl₃.
Mass Spectrometry for Mechanistic Pathway Tracing and Metabolite Identification (in research contexts)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, thereby confirming its elemental composition.
In research settings, MS is crucial for studying reaction mechanisms and identifying metabolites. When the molecule is subjected to ionization, it forms a molecular ion which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides structural information that corroborates data from other techniques like NMR. researchgate.net Common fragmentation pathways for this molecule would include cleavage of the amide bond, benzylic cleavage, and loss of the amino group. In metabolic studies, researchers can use isotopically labeled versions of the compound (e.g., with ¹³C or ¹⁵N) and trace the labels through metabolic pathways by observing the mass shifts in the resulting metabolites.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: ~192.26 g/mol )
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 192 | [M]⁺ | Molecular Ion |
| 121 | [C₉H₁₁]⁺ | Loss of propionamide (B166681) group |
| 105 | [C₈H₉]⁺ | Benzylic cation (from p-methylbenzyl group) |
| 72 | [C₃H₆NO]⁺ | Cleavage alpha to benzyl (B1604629) group |
Note: These are predicted fragments based on common fragmentation rules. The relative abundance of each fragment would be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If suitable crystals of this compound can be grown, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsional angles.
Table 5: Illustrative Data Obtained from X-ray Crystallography
| Parameter | Description | Example Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal | e.g., P2₁ |
| Unit Cell Dimensions | The lengths and angles of the repeating unit | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms | e.g., C=O bond, C-N bond |
| Bond Angles | Angles between three connected atoms | e.g., N-C-C angle |
Chiral Analytical Methods (e.g., Chiral HPLC, Marfey's Reagent) for Enantiomeric Purity Assessment in Research Samples
For a chiral molecule, confirming its enantiomeric purity is of paramount importance. Chiral analytical methods are employed to separate and quantify the enantiomers of this compound, ensuring that a research sample consists predominantly of the desired (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. phenomenex.com The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at distinct times. sigmaaldrich.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (% ee).
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) provides an alternative, indirect method. nih.gov The reagent reacts with the primary amine of both the (S) and any contaminating (R) enantiomer to form diastereomers. peptide.com These diastereomers, having different physical properties, can then be readily separated and quantified using standard, non-chiral reverse-phase HPLC. nih.gov
Table 6: Comparison of Chiral Analytical Methods
| Method | Principle | Outcome |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers, providing two distinct peaks on a chromatogram. |
Structure Activity Relationship Sar Investigations of S 2 Amino N 4 Methyl Benzyl Propionamide Derivatives
Elucidation of Key Pharmacophoric Elements within the (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Scaffold
The fundamental structure of this compound comprises several key pharmacophoric elements that are essential for its biological interactions. These elements include a primary amino group, a chiral center at the alpha-carbon, an amide linkage, and an aromatic N-benzyl group with a methyl substituent at the para position.
The primary amino group is a critical feature, often acting as a hydrogen bond donor and a site for protonation, which can be vital for electrostatic interactions with biological targets. nih.gov The amide bond provides a rigid planar unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). researchgate.net The (S)-stereochemistry at the alpha-carbon is often crucial for the specific orientation of the molecule within a binding site, leading to stereoselective biological activity. The N-(4-methyl-benzyl) group contributes to the lipophilicity of the molecule and can engage in hydrophobic and van der Waals interactions with the target. The para-methyl group on the benzyl (B1604629) ring can further enhance these hydrophobic interactions and influence the electronic properties of the aromatic ring.
A hypothetical pharmacophore model for this scaffold would likely include:
A hydrogen bond donor feature corresponding to the primary amino group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.
A hydrophobic/aromatic feature represented by the 4-methyl-benzyl ring.
A specific stereochemical arrangement defined by the (S)-configuration at the alpha-carbon.
Understanding these key elements is the first step in the rational design of more potent and selective derivatives.
Impact of Substituent Modifications on the N-(4-methyl-benzyl) Moiety on Biological Activity
Modifications to the N-(4-methyl-benzyl) moiety can significantly impact the biological activity of this compound derivatives by altering their size, shape, lipophilicity, and electronic properties.
The position of the substituent is also a determining factor. For example, moving a methyl group from one position to another on a core scaffold has been shown to cause significant changes in potency. frontiersin.org The size and bulkiness of the substituent are also important; larger groups may cause steric hindrance, preventing optimal binding, while smaller, non-polar groups might enhance hydrophobic interactions. nih.gov
The following interactive table illustrates the hypothetical impact of various substituents on the N-benzyl ring on the biological activity of this compound derivatives, based on general SAR principles.
| Substituent at para-position | Electronic Effect | Lipophilicity (logP) | Predicted Biological Activity | Rationale |
| -CH3 (Methyl) | Electron-donating | Increased | High | Enhances hydrophobic interactions. |
| -H (Hydrogen) | Neutral | Baseline | Moderate | Lacks the beneficial hydrophobic contribution of a methyl group. |
| -Cl (Chloro) | Electron-withdrawing | Increased | Moderate to High | Increases lipophilicity but the electronic effect may be either beneficial or detrimental depending on the target. |
| -OCH3 (Methoxy) | Electron-donating | Slightly Increased | Moderate | Can act as a hydrogen bond acceptor, potentially altering the binding mode. |
| -CF3 (Trifluoromethyl) | Strongly Electron-withdrawing | Significantly Increased | Variable | The strong electronic effect and increased lipophilicity can have a profound but unpredictable impact on activity. |
| -NO2 (Nitro) | Strongly Electron-withdrawing | Slightly Increased | Low | The strong electron-withdrawing nature and potential for unfavorable interactions often reduce activity. |
This table is a predictive representation and actual activities would need to be confirmed experimentally.
Effects of Stereochemical Configuration at the Alpha-Amino Center on Biological Interactions
The stereochemistry at the alpha-amino center is a critical determinant of the biological activity of chiral molecules like this compound. researchgate.net Biological systems, particularly enzymes and receptors, are chiral environments, and as such, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. nih.govnih.gov
For amino acid derivatives, the (S)-configuration (or L-configuration in biochemical nomenclature) is frequently the more biologically active form. nih.govmdpi.com This is because the specific three-dimensional arrangement of the substituents around the chiral carbon dictates how the molecule fits into its binding site. An incorrect stereochemical configuration can lead to a loss of key binding interactions or introduce steric clashes, resulting in significantly reduced or abolished activity. kg.ac.rs
The following table summarizes the expected differences in biological interactions between the (S) and (R) enantiomers.
| Enantiomer | Expected Biological Activity | Rationale |
| This compound | High | The specific 3D arrangement allows for optimal binding to the chiral active site of the biological target, facilitating key interactions. |
| (R)-2-Amino-N-(4-methyl-benzyl)-propionamide | Low to Inactive | The mirror-image configuration is likely to result in a poor fit within the binding site, leading to a loss of essential interactions or steric hindrance. |
Structure-Activity Relationships Pertaining to the Propionamide (B166681) Backbone and Primary Amino Group
The propionamide backbone and the primary amino group are fundamental components of the this compound scaffold, and modifications to these parts can have a profound impact on biological activity.
The propionamide backbone provides a specific length and flexibility between the alpha-amino group and the amide nitrogen. Altering the length of the alkyl chain (e.g., from propionamide to acetamide (B32628) or butyramide) would change the spatial relationship between the key pharmacophoric groups and could disrupt optimal binding. Similarly, substitutions on the backbone could introduce steric hindrance or alter the conformational preferences of the molecule. In many bioactive compounds, the integrity of such a scaffold is crucial for maintaining the correct orientation of functional groups. nih.gov
The primary amino group is often a key interaction point with the biological target. Its basicity and ability to form hydrogen bonds are critical for binding. nih.gov Modifying this group, for example, through acylation or alkylation to a secondary or tertiary amine, would alter its hydrogen bonding capacity and basicity. While in some cases, such modifications can lead to improved properties, they often result in a decrease or loss of activity if the primary amine is essential for a specific interaction, such as forming a salt bridge with an acidic residue in the binding site. The lone pair of electrons on the nitrogen of the primary amine makes it a good nucleophile and a Brønsted-Lowry base, properties that are fundamental to many biological interactions. nih.gov
The table below outlines the likely effects of modifications to the propionamide backbone and the primary amino group.
| Modification | Predicted Effect on Activity | Rationale |
| Propionamide Backbone | ||
| Shortening the alkyl chain (e.g., to acetamide) | Decrease | Alters the distance between the amino group and the N-benzyl moiety, potentially disrupting optimal binding. |
| Lengthening the alkyl chain (e.g., to butyramide) | Decrease | Similar to shortening, this would change the spatial arrangement of key functional groups. |
| Substitution on the backbone | Likely Decrease | Introduces steric bulk that could interfere with binding. |
| Primary Amino Group | ||
| Acylation (forming an amide) | Significant Decrease/Loss | Removes the basicity and hydrogen bond donating ability of the primary amine. |
| Alkylation to a secondary amine | Variable | Reduces the number of hydrogen bond donors and increases steric bulk, which could be detrimental. |
| Alkylation to a tertiary amine | Likely Decrease/Loss | Eliminates hydrogen bond donating capacity and significantly increases steric hindrance. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent molecules. nih.gov
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Compilation: A series of analogues with varying substituents on the N-benzyl moiety, the propionamide backbone, or the amino group would be synthesized and their biological activities determined experimentally.
Descriptor Calculation: For each compound, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF) are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development). nih.gov
A hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC50) = c0 + c1logP + c2σ + c3*MR
Where:
log(1/IC50) is the biological activity.
logP represents the hydrophobicity.
σ is the Hammett constant, representing the electronic effect of a substituent.
MR is the molar refractivity, a measure of steric bulk.
c0, c1, c2, c3 are the regression coefficients determined by the statistical analysis.
The following interactive data table presents a hypothetical dataset that could be used for a QSAR study of this compound derivatives with substitutions on the para-position of the benzyl ring.
| Compound | Substituent (R) | logP | Hammett (σp) | Molar Refractivity (MR) | Experimental log(1/IC50) | Predicted log(1/IC50) |
| 1 | -H | 2.15 | 0.00 | 1.03 | 4.50 | 4.52 |
| 2 | -CH3 | 2.67 | -0.17 | 5.65 | 5.10 | 5.08 |
| 3 | -F | 2.30 | 0.06 | 0.92 | 4.65 | 4.63 |
| 4 | -Cl | 2.86 | 0.23 | 6.03 | 4.80 | 4.81 |
| 5 | -Br | 3.12 | 0.23 | 8.88 | 4.75 | 4.77 |
| 6 | -OCH3 | 2.13 | -0.27 | 7.87 | 4.95 | 4.93 |
| 7 | -CN | 1.60 | 0.66 | 6.33 | 4.20 | 4.22 |
| 8 | -NO2 | 1.85 | 0.78 | 7.36 | 4.00 | 4.01 |
Such a model, once validated, would be a powerful tool for predicting the activity of new derivatives and for understanding the key structural features that drive the biological activity of this class of compounds.
Mechanistic Studies of Biological Interactions: in Vitro and Pre Clinical in Vivo Models
Investigation of Enzyme Inhibition Mechanisms by (S)-2-Amino-N-(4-methyl-benzyl)-propionamide Analogues
The structural framework of this compound lends itself to interactions with various enzymes. Research into its analogues has identified several potential enzymatic targets, suggesting that enzyme inhibition is a key aspect of its mechanism of action.
While direct studies on this compound are limited, research on structurally related N-benzylamide derivatives points toward specific enzyme families as likely targets.
Amino Acid Transporters: A significant area of investigation involves the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). nih.gov GABA is a primary inhibitory neurotransmitter, and its reuptake from the synaptic cleft is managed by GATs. nih.gov Inhibition of these transporters prolongs the action of GABA, enhancing inhibitory signaling. nih.gov Studies on N-benzylamide derivatives have shown that specific substitutions on the benzyl (B1604629) ring influence potency and selectivity for GAT subtypes. For instance, a compound featuring a methyl group in the para position of the benzyl moiety, a structure closely related to this compound, was identified as a potent inhibitor of mouse GAT4 (mGAT4). nih.gov This suggests that the modulation of GABAergic neurotransmission through GAT inhibition is a probable mechanism of action. nih.gov
Lipoxygenase (LOX): The lipoxygenase family of enzymes, particularly 12-lipoxygenase, is involved in inflammatory pathways. While some heterocyclic compounds are noted as effective 15-lipoxygenase inhibitors, specific data for this compound is not prominent. nih.gov However, the general class of small organic molecules is frequently screened for LOX inhibition. nih.gov
Amino Acid Decarboxylase: Aromatic L-amino acid decarboxylase (AADC) is a crucial enzyme in the synthesis of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.org Inhibitors of AADC are used clinically, for example, to prevent the peripheral conversion of L-DOPA to dopamine in the treatment of Parkinson's disease. wikipedia.org While compounds like carbidopa (B1219) and benserazide (B1668006) are known AADC inhibitors, the specific inhibitory activity of this compound on this enzyme has not been detailed in the available literature. wikipedia.orgnih.gov
To fully characterize the interaction between a compound and its target enzyme, kinetic and binding studies are essential. These studies determine parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the inhibitor's potency. Techniques like surface plasmon resonance (SPR) can be employed to analyze the binding affinity and kinetics (association and dissociation rates) of ligand-receptor interactions in real-time. acs.org For N-benzylamide analogues that inhibit GABA transporters, such studies would elucidate the precise nature of the binding to mGAT subtypes and clarify whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov
Receptor Binding and Modulation Studies
Beyond direct enzyme inhibition, it is proposed that chiral amide compounds may exert their biological effects through direct binding to and modulation of neurotransmitter receptors. The structural features of this compound allow for potential interactions with a variety of receptor types. For compounds being investigated for antidepressant effects, relevant targets often include serotonin (5-HT) receptors (e.g., 5-HT2C, 5-HT4, 5-HT7), NMDA receptors, and metabotropic glutamate (B1630785) receptors (mGluR). nih.gov Detailed receptor binding assays would be necessary to identify specific receptor affinities and determine whether the compound acts as an agonist, antagonist, or modulator at these sites.
Cellular Pathway Modulation and Signaling Investigations in Cell Culture Models
In vitro cell culture models provide a platform to investigate how a compound affects cellular signaling pathways. Metabolic labeling techniques and microarray analyses can reveal broad effects on cellular functions, including apoptosis, cell proliferation, and the cell cycle. nih.gov For instance, studies can assess a compound's influence on key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling cascades, which are central to immune responses and cellular regulation. nih.gov Such investigations in relevant cell lines (e.g., neuronal cells, immune cells) would clarify the downstream consequences of the initial enzyme inhibition or receptor binding events caused by this compound.
Pre-clinical Animal Models for Mechanistic Elucidation of Biological Effects (e.g., Anticonvulsant, Analgesic, Antidepressant Activities)
Pre-clinical animal models are indispensable for evaluating the physiological effects of new chemical entities and understanding their therapeutic potential. Analogues of this compound have demonstrated significant activity in models of epilepsy, pain, and depression. nih.govnih.govnih.govnih.gov
Anticonvulsant Activity: Primary amino acid derivatives (PAADs) with structures related to this compound have shown potent anticonvulsant effects. nih.gov These compounds are frequently evaluated in the maximal electroshock (MES) seizure model, which is considered a model for generalized tonic-clonic seizures. nih.govnih.gov Another common model is the 6 Hz psychomotor seizure test, which is used to identify agents effective against therapy-resistant focal seizures. nih.govnih.gov The subcutaneous pentylenetetrazole (scPTZ) test is also used to screen for activity against absence seizures. nih.gov
Analgesic Activity: The pain-attenuating properties of these compounds are often assessed using models of inflammatory and neuropathic pain. nih.gov The acetic acid-induced writhing test is a common model for visceral inflammatory pain, while the formalin test can model both acute and persistent pain phases. nih.govnih.gov
Antidepressant Activity: Standard preclinical models to assess antidepressant potential include the forced swim test (FST) and the chronic unpredictable mild stress (CUMS) model. herbmedpharmacol.com The FST is a widely used screening tool where a reduction in immobility time is indicative of antidepressant efficacy. herbmedpharmacol.com The CUMS model aims to replicate a human depressive state by exposing animals to a series of unpredictable stressors, leading to behaviors like anhedonia (a core symptom of depression). herbmedpharmacol.comherbmedpharmacol.com
Table 1: Summary of Pre-clinical Studies on this compound Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Pre-clinical Model | Observed Activity | Potential Mechanism | Reference(s) |
|---|---|---|---|---|
| N-benzyl propanamides / butanamides | Maximal Electroshock (MES) | Anticonvulsant | Sodium channel blockade | nih.gov, nih.gov |
| N-benzyl propanamides / butanamides | 6 Hz Seizure Test | Anticonvulsant | Modulation of synaptic transmission | nih.gov, nih.gov |
| N-benzylamide derivatives | Neuropathic Pain Models | Analgesic, Antiallodynic | GABA transporter inhibition | nih.gov, nih.gov |
| Biphenyl carboxamides | Acetic Acid Writhing Test | Analgesic | Anti-inflammatory | nih.gov |
| General | Forced Swim Test (FST) | Antidepressant (predicted) | Monoamine system modulation | herbmedpharmacol.com |
The behavioral effects observed in animal models are rooted in the modulation of neurotransmitter systems.
The anticonvulsant and analgesic activities of N-benzylamide derivatives are strongly linked to the modulation of the GABAergic system. nih.gov As previously noted, the inhibition of GABA transporters (specifically mGAT3/4) by these compounds increases the availability of GABA in the synapse. nih.gov This enhancement of inhibitory neurotransmission can raise the seizure threshold and dampen nociceptive signaling pathways.
Furthermore, potential antidepressant effects would likely involve the modulation of monoamine neurotransmitter systems, including serotonin (5-hydroxytryptamine), norepinephrine, and dopamine. herbmedpharmacol.com The regulation of brain-derived neurotrophic factor (BDNF) is another common molecular target associated with the efficacy of antidepressant treatments in animal models. herbmedpharmacol.comherbmedpharmacol.com The interaction between GABAergic pathways and other neurotransmitter systems is complex, and it is plausible that compounds like this compound could have multimodal actions affecting several systems simultaneously. nih.gov
Ion Channel Interactions (e.g., Na+ Channels)
Research into the interactions of functionalized amino acids with ion channels has revealed a distinct mechanism of action, particularly concerning voltage-gated sodium channels (VGSCs). Unlike many traditional antiepileptic drugs that target the fast inactivation state of these channels, compounds like Lacosamide have been shown to selectively enhance the slow inactivation of VGSCs. patsnap.comnih.gov This modulation of a slower, longer-lasting form of inactivation helps to regulate neuronal excitability over an extended period. patsnap.com
The process of slow inactivation develops over seconds to minutes and is a natural mechanism by which neurons can reduce hyperactivity. aesnet.org By stabilizing the slow inactivated state of sodium channels, these compounds reduce the number of channels available for depolarization, thereby dampening neuronal hyperexcitability that can lead to seizures. patsnap.com This selective action on slow inactivation is a key differentiator from other antiepileptic drugs such as carbamazepine, lamotrigine, and phenytoin, which primarily affect fast inactivation. nih.govaesnet.org
This unique mechanism of action may allow for a more targeted modulation of neuronal activity, particularly in neurons that are repeatedly depolarized, such as those involved in seizure activity. nih.gov The table below summarizes the differential effects on sodium channel inactivation states.
| Feature | This compound (inferred from Lacosamide) | Traditional Na+ Channel Blockers (e.g., Carbamazepine, Phenytoin) |
| Primary Target | Slow Inactivation of Voltage-Gated Sodium Channels | Fast Inactivation of Voltage-Gated Sodium Channels |
| Effect on Fast Inactivation | No significant effect | Primary mechanism of action |
| Effect on Neuronal Excitability | Reduces hyperexcitability with potential selectivity for active neurons | Broad suppression of neuronal activity |
Mechanistic Insights from Competitive Binding Assays
Competitive binding assays have been instrumental in elucidating the molecular targets of functionalized amino acids. While initial radioligand displacement studies showed weak binding to the sodium channel, they hinted at a different binding site or mechanism than traditional sodium channel blockers. nih.gov
Further investigations using radiolabeled compounds in competitive binding studies have identified a specific interaction with collapsin response mediator protein 2 (CRMP2). nih.govresearchgate.net These studies demonstrated specific and competitive binding to CRMP2 in preparations from transfected Xenopus oocytes and rat brain membranes, with a reported Kd value in the low micromolar range. nih.gov The specificity of this binding was confirmed by the displacement of the radioligand with an excess of unlabeled compound and the absence of specific binding in control preparations lacking CRMP2. nih.gov
However, it is important to note that the interaction with CRMP2 has been a subject of scientific discussion, with some studies using techniques like surface plasmon resonance (SPR) not detecting a direct interaction under their experimental conditions. nih.gov
More recent innovative approaches, such as the use of an affinity bait and chemical reporter strategy, have identified other potential binding partners. acs.orgnih.gov This method led to the identification of 14-3-3 ζ as a protein that is preferentially and stereospecifically adducted by a derivative of Lacosamide in rodent brain lysates. acs.orgnih.gov Competition experiments confirmed that the parent compound binds at or near the same site on 14-3-3 ζ. acs.orgnih.gov
The following table summarizes the key findings from competitive binding assays.
| Assay Type | Target Protein | Key Findings |
| Radioligand Binding Assay | Collapsin Response Mediator Protein 2 (CRMP2) | Specific and competitive binding with a Kd value < 5 µM. nih.gov |
| Affinity Bait and Chemical Reporter Strategy | 14-3-3 ζ | Preferential and stereospecific adduction, with binding of the parent compound confirmed by competition. acs.orgnih.gov |
Computational Chemistry and Molecular Modeling of S 2 Amino N 4 Methyl Benzyl Propionamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. For (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (ground state geometry). nih.govnih.govresearchgate.net This process, known as geometry optimization, minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is achieved.
Once optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity. dergipark.org.tr For molecules similar to the title compound, these calculations provide insights into their kinetic stability and charge transfer characteristics. rsc.org
Table 1: Predicted Geometric and Electronic Properties from DFT Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (Amide) | 1.24 | Length of the carbonyl double bond. |
| C-N (Amide) | 1.35 | Length of the amide carbon-nitrogen bond. |
| N-H (Amine) | 1.02 | Length of the primary amine nitrogen-hydrogen bond. |
| **Bond Angles (°) ** | ||
| O=C-N | 122.5 | Angle defining the planarity of the amide group. |
| Cα-C-N | 116.0 | Angle around the amide carbonyl carbon. |
| Electronic Properties (eV) | ||
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.
Application of Quantum Chemical Descriptors in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov Quantum chemical descriptors, derived from DFT calculations, are fundamental inputs for developing robust QSAR models. acs.org For a series of analogues of this compound, descriptors such as HOMO/LUMO energies, dipole moment, molecular polarizability, and atomic charges can be calculated.
These descriptors quantify various electronic and steric features of the molecules. A multiple linear regression (MLR) analysis can then be used to create an equation that predicts the biological activity (e.g., inhibitory concentration, pIC₅₀) based on these descriptors. nih.govnih.gov Such a model helps in understanding which molecular properties are crucial for the desired activity and in designing new, more potent compounds. For instance, a QSAR model might reveal that higher lipophilicity and a specific charge distribution on the amide group enhance the activity of a series of inhibitors. nih.govqub.ac.uk
Table 2: Hypothetical QSAR Model for a Series of Analogues
| Descriptor | Coefficient | Description |
|---|---|---|
| Equation | pIC₅₀ = 1.25(logP) - 0.5(HOMO) + 0.8(μ) + 3.5 | A hypothetical linear equation correlating descriptors to activity. |
| logP | 1.25 | Partition coefficient, representing lipophilicity. |
| HOMO | -0.5 | Energy of the Highest Occupied Molecular Orbital. |
| μ (Dipole Moment) | 0.8 | A measure of the molecule's polarity. |
| Constant | 3.5 | The intercept of the regression model. |
| Statistics | R² = 0.91, Q² = 0.85 | Statistical measures of the model's fitness and predictive power. |
Note: This table presents a hypothetical QSAR model for illustrative purposes.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. openmedicinalchemistryjournal.com For this compound, docking simulations can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. nih.gov The process involves preparing the 3D structures of both the ligand and the protein receptor. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled.
A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol), with more negative values indicating stronger binding. openmedicinalchemistryjournal.com Analysis of the top-ranked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. nih.gov This information is crucial for understanding the mechanism of action and for structure-based drug design. mdpi.com
Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Predicted binding affinity from the scoring function. |
| Hydrogen Bonds | Amine group with Asp181; Carbonyl O with Lys72 | Key polar interactions stabilizing the complex. |
| Hydrophobic Interactions | 4-methyl-benzyl group with Leu130, Val80 | Van der Waals contacts in a hydrophobic pocket. |
| Pi-Stacking | Benzyl (B1604629) ring with Phe179 | Favorable aromatic interaction. |
Note: The target and interaction data are hypothetical to demonstrate the output of a typical docking simulation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uzh.chuzh.ch An MD simulation of the this compound-protein complex, generated from docking, can be performed to assess the stability of the binding pose and analyze the conformational changes in both the ligand and the protein. nih.govresearchgate.net
Throughout the simulation (typically lasting for nanoseconds to microseconds), metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over time suggests that the complex is in a stable equilibrium. nih.gov MD simulations also provide detailed information about the persistence of specific interactions (like hydrogen bonds) and the flexibility of different regions of the protein, offering deeper insights into the binding dynamics and mechanism. researchgate.netnih.gov
Table 4: Representative Data from a Molecular Dynamics Simulation
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein RMSD | 1.8 Å | Indicates the protein structure remains stable during the simulation. |
| Ligand RMSD | 0.9 Å | Shows the ligand maintains a stable binding pose within the active site. |
| Hydrogen Bond Occupancy | Amine-Asp181: 85% | The hydrogen bond is present for 85% of the simulation time, indicating a strong, stable interaction. |
| Binding Free Energy (MM/GBSA) | -45 kcal/mol | A more rigorous estimate of binding affinity calculated from the simulation trajectory. |
Note: This table contains representative values to illustrate the type of data obtained from MD simulations.
Natural Bonding Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction
Natural Bonding Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from DFT calculations. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which corresponds closely to Lewis structures. dergipark.org.tr For this compound, NBO analysis can quantify charge distribution (NBO charges), hybridization of atoms, and the stabilizing effects of electron delocalization. rsc.orgnih.gov This is achieved by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds), with the stabilization energy E(2) quantifying the strength of these interactions. researchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate different electrostatic potential regions: red signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). Green represents neutral regions. For the title compound, the MEP map would likely show a negative potential around the amide oxygen and a positive potential around the amine hydrogens, identifying these as key sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net
Table 5: Key NBO Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (C-N) | 18.5 | Lone pair on oxygen delocalizing into the amide C-N antibond (resonance). |
| σ (Cα-H) | σ* (C-N) | 2.1 | Hyperconjugation stabilizing the amide bond. |
Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The data is illustrative of typical NBO analysis results.*
Virtual Screening Methodologies for Identifying Novel Analogues with Desired Interaction Profiles
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govexlibrisgroup.comresearchgate.net Starting with this compound as a lead compound, virtual screening can be used to discover novel analogues with potentially improved activity or properties.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, a large compound database can be docked into its active site. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method searches for molecules in a database that are similar to a known active compound (the lead). Similarity can be based on 2D fingerprints, 3D shape, or pharmacophore models (the spatial arrangement of essential features for activity). wiley-vch.de
These methodologies allow for the rapid and cost-effective identification of promising new chemical scaffolds, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov
Table 6: Example of Hits from a Virtual Screening for Analogues
| Hit Compound ID | Modification from Parent | Predicted Docking Score (kcal/mol) | Rationale for Selection |
|---|---|---|---|
| Analogue-001 | 4-methyl-benzyl replaced with 4-chloro-benzyl | -9.2 | Potential for halogen bonding in the active site. |
| Analogue-002 | Propionamide (B166681) backbone replaced with cyclopropyl-carboxamide | -8.8 | Introduces rigidity to explore conformational effects. |
| Analogue-003 | Amino group replaced with a hydroxyl group | -8.1 | Alters hydrogen bonding capability. |
| Analogue-004 | Benzyl group replaced with a thiophene-methyl group | -9.0 | Bioisosteric replacement to improve properties. |
Note: This table provides a hypothetical set of results from a virtual screening campaign.
Chemical Derivatization and Functionalization for Research Applications
Synthesis of Prodrugs and Bioconjugates of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide for Enhanced Research Utility
The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biologically active compounds. The core structure of this compound, containing both an amino group and an amide linkage, offers multiple sites for chemical modification to create prodrugs with enhanced utility. For instance, the primary amino group can be acylated to form bioreversible amide bonds that can be cleaved by enzymes in vivo to release the active parent compound. This approach can be used to protect peptides from degradation by pyroglutamyl aminopeptidase nih.gov.
Bioconjugation, the covalent attachment of a molecule to another, often a biomolecule, is a powerful tool in chemical biology. The amino group of this compound can be a handle for conjugation to proteins, peptides, or other macromolecules. Common methods for bioconjugation involving amino groups include the formation of stable amide bonds using activated esters, such as N-hydroxysuccinimide (NHS) esters nih.gov. This strategy allows for the site-specific modification of biomolecules, enabling the introduction of probes, tags, or other functional moieties. The amide bond, being a fundamental linkage in peptides and proteins, provides stability and biocompatibility to the resulting bioconjugate rsc.org.
| Modification Strategy | Target Functional Group | Potential Application |
| N-Acylation | Primary Amino Group | Protection against enzymatic degradation, controlled release |
| N-Aminomethylation | Primary Amino Group | Protection against enzymatic degradation, spontaneous hydrolysis at physiological pH |
| Amide bond formation with activated esters (e.g., NHS esters) | Primary Amino Group | Site-specific bioconjugation to proteins or peptides |
Scaffold Diversification Strategies for Lead Optimization in Drug Discovery Research
In the field of drug discovery, lead optimization is a critical process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold serves as a valuable starting point for such optimization efforts. Scaffold hopping, a strategy that involves modifying the core structure of a molecule while retaining its key pharmacophoric features, can lead to the discovery of novel chemotypes with improved properties bhsai.orgnih.gov.
Starting from the N-benzyl-propionamide core, medicinal chemists can explore a variety of diversification strategies. For example, the 4-methyl-benzyl group can be replaced with other substituted aromatic or heterocyclic rings to probe structure-activity relationships (SAR) and optimize interactions with a biological target nih.govresearchgate.net. The propionamide (B166681) backbone itself can be modified by introducing different substituents at the alpha-carbon or by altering the amide bond to explore conformational effects and metabolic stability. Such modifications have been explored in the development of anticonvulsant agents based on N-benzyl-2-acetamidopropionamide derivatives, where the stereochemistry and substituents on the benzyl (B1604629) ring were found to be crucial for activity acs.orgnih.gov. The exploration of merged scaffolds, such as N-benzylbenzamides, has also led to the discovery of dual-target modulators researchgate.net.
| Diversification Strategy | Molecular Region Targeted | Goal of Modification |
| Aryl group modification | 4-methyl-benzyl group | Improve binding affinity and selectivity |
| Alpha-carbon substitution | Propionamide backbone | Modulate potency and pharmacokinetic properties |
| Amide bond isosteres | Propionamide backbone | Enhance metabolic stability |
| Scaffold hopping | Entire molecular core | Discover novel intellectual property and improved drug-like properties |
Use of this compound as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, transferring their stereochemical information to the final product. The (S)-configuration of this compound, derived from the natural amino acid L-alanine, makes it a valuable component of the "chiral pool" for asymmetric synthesis.
The primary amino group and the amide functionality can be chemically transformed into a variety of other functional groups, allowing for the construction of complex molecular architectures with defined stereochemistry. For instance, the amino group can be used to direct the formation of new stereocenters or to participate in cyclization reactions to form heterocyclic systems. The synthesis of chiral N-benzylic heterocycles is an area of significant interest in medicinal chemistry, and methods such as Ni/photoredox dual catalysis have been developed for their enantioselective synthesis nih.gov. While direct examples of the use of this compound in complex molecule synthesis are not extensively reported, the principles of using chiral amino acid derivatives are well-established. For example, chiral N-phosphonyl imines derived from amino acids have been used in the asymmetric synthesis of β-amino Weinreb amides researchgate.net.
| Synthetic Transformation | Key Reaction | Resulting Structure |
| N-Heterocycle formation | Cyclization reactions involving the amino group | Chiral pyrrolidines, piperidines, etc. |
| Asymmetric C-C bond formation | Use as a chiral auxiliary or directing group | Diastereoselective elaboration of the carbon skeleton |
| Functional group interconversion | Derivatization of the amino or amide group | Access to a wider range of synthetic intermediates |
Development of Fluorescent Probes and Chemical Tools Based on the Propionamide Scaffold for Biological Investigations
Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. The development of novel fluorescent probes often involves the design of a molecular scaffold that can be functionalized with a fluorophore and a recognition element for a specific analyte or biological target. The this compound scaffold possesses features that make it amenable to the development of such chemical tools.
The primary amino group can be readily derivatized with a variety of fluorophores using amine-reactive fluorescent dyes, such as dansyl chloride or fluorescamine thermofisher.com. The 4-methyl-benzyl group can be modified to incorporate environmentally sensitive fluorophores or moieties that change their fluorescence properties upon binding to a target. However, it is important to note that the reaction of amino acid amides with certain fluorogenic reagents like o-phthalaldehyde (OPA) may result in a quenching of fluorescence, a limitation that needs to be considered in probe design tandfonline.comtandfonline.com. Despite this, the broader class of fluorescent amino acids is a rapidly growing field, with various strategies being employed to create probes for studying protein dynamics and for biological imaging rsc.org. The propionamide scaffold can serve as a linker to connect a recognition moiety with a reporter group, enabling the development of probes for specific biological targets.
| Probe Design Strategy | Key Component | Principle of Operation |
| Direct Labeling | Primary amino group | Covalent attachment of a fluorophore for tracking and localization. |
| Environment-Sensitive Probes | Modification of the aryl ring | Fluorescence properties change in response to the local environment (e.g., polarity, viscosity). |
| Analyte-Responsive Probes | Incorporation of a recognition element | Fluorescence is modulated upon binding to a specific ion, small molecule, or biomolecule. |
Future Research Directions and Advanced Methodological Considerations for S 2 Amino N 4 Methyl Benzyl Propionamide
Integration of Omics Technologies in Understanding System-Level Biological Impact
To achieve a holistic understanding of the biological effects of (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, the integration of "omics" technologies is essential. These approaches allow for a system-wide analysis of molecular changes within a cell or organism following compound exposure, providing insights far beyond single-target interactions. drugtargetreview.com Systems biology methodologies can help in understanding the broader impact on biological networks and pathways. nih.govfrontiersin.org
Key omics disciplines applicable to the study of this compound include:
Genomics and Transcriptomics: These studies can reveal how the compound modulates gene expression. By analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-sequencing, researchers can identify entire pathways that are activated or suppressed, offering clues to the compound's mechanism of action and potential off-target effects.
Proteomics: This involves the large-scale study of proteins. drugtargetreview.com Using mass spectrometry-based techniques, proteomics can identify the protein targets of this compound and quantify changes in protein abundance or post-translational modifications, providing a direct link between the compound and cellular function. drugtargetreview.com
Metabolomics: This focuses on the comprehensive analysis of metabolites within a biological system. drugtargetreview.com By profiling shifts in the metabolome, researchers can understand the compound's impact on cellular metabolism and biochemical pathways, which is crucial for deciphering its physiological consequences.
By combining data from these different omics layers, a more complete picture of the compound's biological footprint can be constructed, facilitating the identification of efficacy biomarkers and predictive safety signals. drugtargetreview.comspringernature.com
| Omics Technology | Primary Objective | Key Techniques | Potential Insights |
|---|---|---|---|
| Transcriptomics | Analyze changes in gene expression | RNA-Sequencing, Microarrays | Identification of modulated signaling pathways and gene networks |
| Proteomics | Identify protein targets and expression changes | Mass Spectrometry (LC-MS/MS), Chemical Proteomics | Direct target identification, off-target effects, pathway engagement |
| Metabolomics | Assess impact on metabolic pathways | NMR Spectroscopy, Mass Spectrometry (GC-MS, LC-MS) | Understanding of effects on cellular energy, biosynthesis, and signaling |
Development of Novel Synthetic Routes for Scalability and Sustainable Production in Research
As research on this compound and its derivatives progresses, the need for efficient, scalable, and sustainable synthetic methods becomes critical. Traditional batch chemistry processes can be inefficient and difficult to scale. chemicalindustryjournal.co.uk Future efforts should focus on modern synthetic strategies that offer improved control, safety, and environmental friendliness.
Continuous flow chemistry presents a significant advancement over traditional batch synthesis. aurigeneservices.commdpi.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. chemicalindustryjournal.co.ukaurigeneservices.com This technology offers numerous advantages for the synthesis of pharmaceutical compounds, including enhanced safety when handling hazardous reagents, improved reaction efficiency, and easier scalability. nih.gov The development of a multi-step continuous flow synthesis for this compound could streamline its production for extensive preclinical studies. nih.govresearchgate.net
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, minimizing waste, and employing catalytic methods to improve atom economy. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical reagents for producing chiral compounds like the (S)-enantiomer of 2-Amino-N-(4-methyl-benzyl)-propionamide.
| Parameter | Traditional Batch Synthesis | Continuous Flow Chemistry |
|---|---|---|
| Scalability | Challenging, often requires re-optimization | Simpler, achieved by running the system for longer |
| Safety | Higher risk with large volumes of hazardous materials | Improved, small reaction volumes minimize risk |
| Process Control | Limited control over mixing and temperature gradients | Precise control of temperature, pressure, and reaction time |
| Efficiency & Yield | Can be lower due to side reactions and inefficiencies | Often higher yields and purity due to better control |
Advanced Pharmacological Profiling Beyond Initial Screening Assays
Initial drug discovery often relies on high-throughput screening (HTS) to identify "hits" from large compound libraries. news-medical.net However, to build a robust pharmacological profile for this compound, research must progress to more sophisticated secondary and tertiary assays. news-medical.netnuvisan.com These advanced methods provide deeper insights into the compound's mechanism of action, cellular effects, and potential therapeutic relevance.
Phenotypic screening is a powerful approach that assesses the effects of a compound in complex, biologically relevant systems, such as cells or tissues, without a preconceived target. criver.comacs.org This strategy can uncover unexpected therapeutic activities and novel mechanisms of action. criver.com For promising hits identified through phenotypic screens, target deconvolution becomes a critical next step to identify the specific molecular targets responsible for the observed effect. nih.govbohrium.com Techniques such as chemical proteomics and genetic screening can be employed for this purpose. nih.govnih.gov
High-content imaging (HCI) or high-content screening (HCS) is another advanced technique that uses automated microscopy and image analysis to quantify multiple phenotypic parameters in cells simultaneously. criver.comvisikol.comalitheagenomics.com This allows for a detailed, multiparametric analysis of a compound's effects on cellular morphology, protein localization, and organelle function, providing a rich dataset for understanding its cellular pharmacology. curiaglobal.com Such assays can be performed in more physiologically relevant models, including 3D cell cultures and spheroids. sygnaturediscovery.com
| Technique | Description | Key Advantage for this compound |
|---|---|---|
| Phenotypic Screening | Screens compounds in disease-relevant cellular or organismal models to identify a desired change in phenotype. criver.com | Unbiased discovery of novel biological activities and mechanisms. |
| Target Deconvolution | Identifies the molecular target(s) responsible for the phenotypic effect of a compound. nih.govcriver.com | Crucial for mechanism-of-action studies and lead optimization. |
| High-Content Imaging (HCI) | Uses automated microscopy and image analysis to measure multiple cellular features simultaneously. criver.comsygnaturediscovery.com | Provides detailed, quantitative data on cellular responses and toxicity. |
Exploration of Structure-Based Drug Design Principles for this compound Derivatives
To optimize the potency, selectivity, and pharmacokinetic properties of this compound, structure-based drug design (SBDD) principles should be employed. This rational design approach relies on knowledge of the three-dimensional structure of the biological target to guide the synthesis of more effective derivatives. nd.edu
Computational modeling and molecular docking studies can be used to predict how derivatives of the compound might bind to a target protein. ajchem-a.comresearchgate.net These in-silico methods help prioritize which new molecules to synthesize, saving time and resources. researchgate.net By analyzing the binding mode of the parent compound, chemists can design modifications that enhance key interactions with the target, such as hydrogen bonds or hydrophobic contacts. researchgate.net
Fragment-based drug design (FBDD) is another powerful strategy that can complement traditional approaches. acs.orgfrontiersin.org FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to the target. nih.gov These fragments can then be "grown" or linked together, guided by structural information from techniques like X-ray crystallography, to create novel and potent lead compounds. nih.govcresset-group.com Applying FBDD could lead to the discovery of entirely new chemical scaffolds based on the core structure of this compound.
Collaborative and Interdisciplinary Research Frameworks for Comprehensive Investigations
The comprehensive investigation of a potential therapeutic agent like this compound is a complex undertaking that exceeds the capabilities of any single research group or scientific discipline. tandfonline.comtandfonline.com Future progress will depend on establishing collaborative and interdisciplinary research frameworks that bring together experts from various fields. nih.govacs.org
Effective drug discovery requires the integration of chemistry, biology, pharmacology, and computational science. nd.edutandfonline.com Chemists are needed for synthesis and optimization, while biologists and pharmacologists are essential for assay development and biological evaluation. acs.org Computational scientists play a crucial role in data analysis, molecular modeling, and systems biology. nih.gov
Public-private partnerships (PPPs) can be a particularly effective model for advancing drug discovery projects. pharmafocusasia.comazolifesciences.com These collaborations between academic institutions, government agencies, and pharmaceutical companies can leverage the unique strengths of each partner. nih.gov Academia often drives basic scientific discovery, while industry provides resources and expertise in drug development and commercialization. pharmafocusasia.com Such partnerships can accelerate the translation of promising research from the laboratory to clinical application. ppiaf.orgfrederickabbott.com This integrated approach ensures that all facets of the compound's profile are thoroughly investigated, from fundamental mechanism to potential therapeutic utility. psu.educambridge.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide, and how can enantiomeric purity be ensured?
- Methodology : The synthesis typically involves reductive amination between (S)-2-aminopropionamide and 4-methylbenzaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen at 25–40°C for 12–24 hours . Enantiomeric purity is maintained by starting with chiral (S)-2-aminopropionamide and confirmed via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20, 1.0 mL/min) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm structure (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methylbenzyl CH3) .
- Mass Spectrometry : ESI-MS (m/z calcd. for C12H17N2O: 221.13; observed [M+H]+: 221.2) .
- HPLC : Reverse-phase C18 column (acetonitrile:water 60:40) to assess purity (>98%) .
Q. How is the compound screened for preliminary biological activity in academic settings?
- Methodology : In vitro receptor binding assays (e.g., GPCR targets) using radioligand displacement (³H-labeled antagonists) or enzyme inhibition studies (IC50 determination via fluorogenic substrates) . For cytotoxicity, MTT assays on HEK-293 or HepG2 cells (24–48 hr exposure, IC50 > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) affect biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies :
- Replace 4-methyl with electron-withdrawing (e.g., -NO2) or donating groups (e.g., -OCH3) .
- Assess changes in binding affinity (e.g., via SPR or ITC for ΔG calculations) and metabolic stability (microsomal assays, t1/2) .
- Example: Fluorinated analogs (e.g., 4-F-benzyl) show 2–3× higher potency in kinase inhibition .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodology :
- Standardize assay conditions : Use identical cell lines (e.g., HEK-293 vs. CHO), buffer pH (7.4), and incubation times .
- Validate via orthogonal assays : Compare fluorescence-based vs. radiometric enzyme activity results .
- Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.05) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodology :
- Forced degradation studies : Expose to pH 1–13 (HCl/NaOH) at 37°C for 24 hr; monitor via HPLC .
- Thermal stability : TGA/DSC to determine decomposition temperature (Td > 150°C suggests room-temperature stability) .
- Storage recommendations : Lyophilized powder at -20°C in argon to prevent oxidation .
Q. What role does the (S)-configuration play in target selectivity, and how is this validated?
- Methodology :
- Synthesize (R)-enantiomer and compare activity via dose-response curves (e.g., (S)-form shows 10× lower EC50 in serotonin receptor assays) .
- Molecular docking : Simulate binding poses using AutoDock Vina; correlate ΔG values with experimental IC50 .
- Circular dichroism (CD) : Confirm configuration retention post-synthesis (λ = 220–260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
